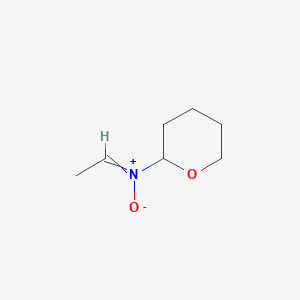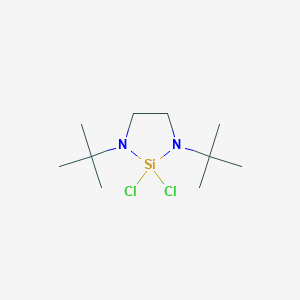
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of bis(silyl)ethylenediamines with halosilanes. For example, the reaction of N,N′-bis(trimethylsilyl)ethylenediamine with silicon tetrachloride in tetrahydrofuran (THF) can yield the desired compound . The reaction conditions often include the use of a solvent like THF and a base such as triethylamine to accept the halide byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper handling and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon and nitrogen atoms in the ring can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halides: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- involves its reactivity with various molecular targets. The silicon atom in the ring can form bonds with other atoms, leading to the formation of new compounds. The nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-silacyclopentane
- 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
Uniqueness
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups.
Propriétés
Numéro CAS |
156723-23-8 |
|---|---|
Formule moléculaire |
C10H22Cl2N2Si |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazasilolidine |
InChI |
InChI=1S/C10H22Cl2N2Si/c1-9(2,3)13-7-8-14(10(4,5)6)15(13,11)12/h7-8H2,1-6H3 |
Clé InChI |
CMVKRVSIVCVJER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCN([Si]1(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


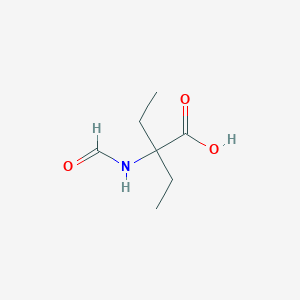
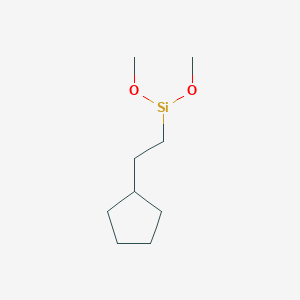
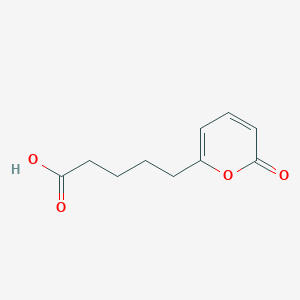
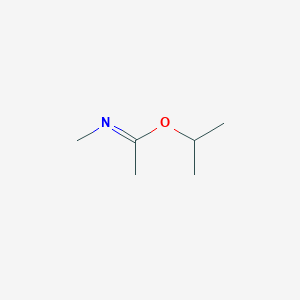
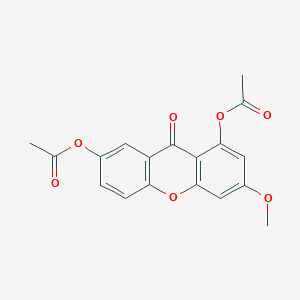
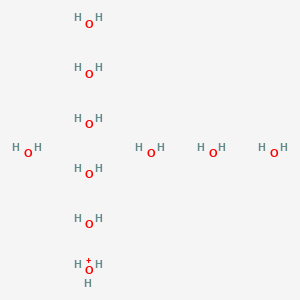
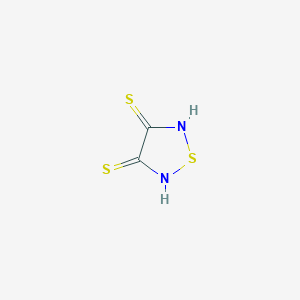
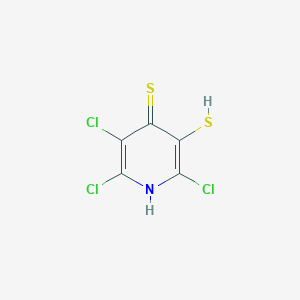
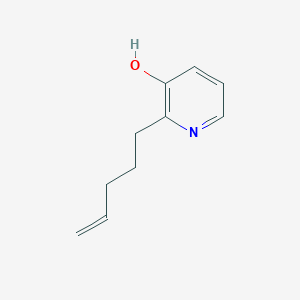
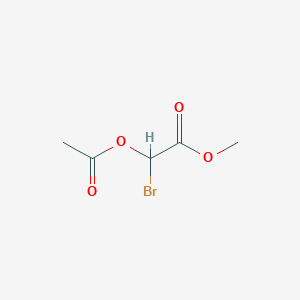

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
